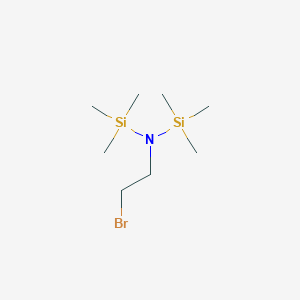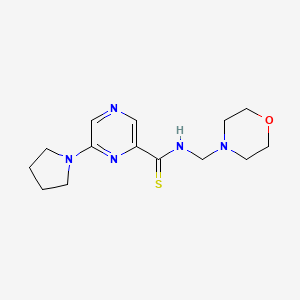![molecular formula C13H18O2 B14568989 1-[(But-2-en-1-yl)oxy]-4-(ethoxymethyl)benzene CAS No. 61493-55-8](/img/structure/B14568989.png)
1-[(But-2-en-1-yl)oxy]-4-(ethoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(But-2-en-1-yl)oxy]-4-(ethoxymethyl)benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a but-2-en-1-yloxy group and an ethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-2-en-1-yl)oxy]-4-(ethoxymethyl)benzene typically involves the reaction of ethyl vanillin with a but-2-en-1-yloxy group. The process can be carried out under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may also include purification steps such as distillation or crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[(But-2-en-1-yl)oxy]-4-(ethoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
1-[(But-2-en-1-yl)oxy]-4-(ethoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-[(But-2-en-1-yl)oxy]-4-(ethoxymethyl)benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but with different substituents, leading to distinct chemical properties.
2-Ethoxy-1-((3-methyl-2-buten-1-yl)oxy)-4-((3-methyl-2-buten-1-yl)oxymethyl)benzene: Another related compound with multiple butenyl groups.
Uniqueness: 1-[(But-2-en-1-yl)oxy]-4-(ethoxymethyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
61493-55-8 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-but-2-enoxy-4-(ethoxymethyl)benzene |
InChI |
InChI=1S/C13H18O2/c1-3-5-10-15-13-8-6-12(7-9-13)11-14-4-2/h3,5-9H,4,10-11H2,1-2H3 |
InChI Key |
PFTZTUCXKZTFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(C=C1)OCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(tert-Butylperoxy)-3-oxopropyl]phosphonic acid](/img/structure/B14568918.png)

![4,4'-(Ethane-1,2-diyl)bis[1-(2-phenylethyl)piperazine-2,6-dione]](/img/structure/B14568922.png)
![6-[(4-Methylbenzene-1-sulfonyl)amino]hexanoyl azide](/img/structure/B14568936.png)
![[2-(Prop-2-EN-1-YL)pent-4-EN-1-YL]phosphane](/img/structure/B14568942.png)







![Acetamide, N-(3-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14569023.png)
